7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a complex heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are increasingly being adopted in the industrial synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazole core can facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole core.
Voriconazole: Another antifungal with a similar structure.
Uniqueness
What sets 7-phenyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole apart is its unique combination of a trifluoromethylbenzyl group and a phenyl group attached to the triazole core. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-phenyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4S/c19-18(20,21)14-6-4-5-13(11-14)12-26-17-23-22-16-24(9-10-25(16)17)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAPCJAUIGILNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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